molecular formula C5H7NO2 B2490252 Piperidine-2,3-dione CAS No. 41907-06-6

Piperidine-2,3-dione

Cat. No.: B2490252
CAS No.: 41907-06-6
M. Wt: 113.116
InChI Key: CNMOHEDUVVUVPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperidine-2,3-dione is an organic compound that belongs to the class of piperidinediones. It is characterized by a six-membered ring containing two ketone groups at the 2 and 3 positions. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Piperidine-2,3-dione can be synthesized through various methods. One common approach involves the cyclization of amino acids or their derivatives. For instance, the reaction of cyclopentanone oxime with phosphorus pentachloride in chloroform, followed by heating and subsequent treatment with phosphorus oxychloride, yields this compound . Another method involves the use of β-keto esters, which undergo cyclization in the presence of sodium hydride and butyllithium .

Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclization reactions using readily available starting materials such as cyclopentanone oxime and β-keto esters. The reaction conditions are optimized to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Piperidine-2,3-dione undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form more complex piperidine derivatives.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ketone groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions include substituted piperidines, alcohols, and various piperidine derivatives.

Comparison with Similar Compounds

Uniqueness: Piperidine-2,3-dione is unique due to its specific reactivity and the ability to form a variety of derivatives with significant biological and industrial applications. Its structural configuration allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry.

Biological Activity

Piperidine-2,3-dione is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound, also known as 2,3-piperidinedione, features a six-membered ring with two carbonyl groups at the 2 and 3 positions. Its molecular formula is C5H7NC_5H_7N and it has a molecular weight of 97.11 g/mol. The compound's structure allows for various chemical modifications that can enhance its biological activity.

Synthesis

The synthesis of this compound can be achieved through several methods, including:

  • Cyclization of β-amino acids : This method involves the reaction of β-amino acids with suitable reagents to form the piperidine ring.
  • Refluxing in alcohols : A common approach is refluxing in solvents like ethanol, which promotes the formation of piperidine derivatives with high yields .

Antimicrobial Properties

This compound derivatives have shown significant antimicrobial activity against various pathogens. A study reported that certain derivatives exhibited potent antibacterial effects against Escherichia coli and Staphylococcus aureus, while showing no antifungal activity against Candida albicans and Aspergillus niger (Table 1) .

CompoundTarget PathogenZone of Inhibition (mm)
2cE. coli14.23
2dBacillus subtilis15.34
3cStaphylococcus aureus21.34

Anticancer Activity

The compound has also been investigated for its anticancer properties. Research indicates that this compound can bind to DNA, potentially disrupting replication processes and exhibiting antitumor activity . For instance, derivatives have been tested against various cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer), demonstrating significant antiproliferative effects.

The biological activity of this compound involves several mechanisms:

  • DNA Intercalation : The compound can intercalate into DNA, disrupting its structure and function.
  • Enzyme Inhibition : Piperidine derivatives may act as inhibitors of specific enzymes involved in metabolic pathways.
  • Antimicrobial Mechanisms : The observed antibacterial effects may result from the disruption of bacterial cell wall synthesis or protein function .

Study on Antimycobacterial Activity

A recent study evaluated the antimycobacterial activity of piperidine derivatives against Mycobacterium tuberculosis. The results indicated that certain compounds exhibited minimum inhibitory concentrations (MIC) as low as 0.5 μg/mL against resistant strains . These findings suggest potential applications in treating tuberculosis.

Evaluation Against Cancer Cell Lines

In an evaluation of various piperidine derivatives against cancer cell lines, compounds demonstrated IC50 values significantly lower than standard chemotherapeutics like doxorubicin . This highlights the potential of this compound derivatives in cancer therapy.

Properties

IUPAC Name

piperidine-2,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2/c7-4-2-1-3-6-5(4)8/h1-3H2,(H,6,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNMOHEDUVVUVPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C(=O)NC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of Example 8A (13 mg, 0.028 mmol) in DCM (0.5 mL) and DCE (0.5 mL) was added boron trichloride-methyl sulfide complex (30.6 mg, 0.171 mmol). The reaction mixture was stirred at 70° C. for 16 h. The reaction mixture was quenched with ice and MeOH and example 8 isolated via prep HPLC (10 minute gradient from 5 to 100% B; Column: Phenomenex AXIA Luna 100×20 mm 5 μm; Solvent A: 10% ACN-90% H2O-0.1% TFA; Solvent B: 90% ACN-10% H2O-0.1% TFA). The desired fractions were evaporated to dryness to give Example 8 (5 mg, 0.01 mmol, 40% yield). LCMS RT=2.27 min, [M+1]=443.1 {(MeOH/H2O/TFA) Phenom. Luna C18; 50×4.6 mm; 4 min Grad}; HPLC (150×4.6 mm 3.5 μm, 254 nm): Sunfire {RT=11.2 min, 95%}; Xbridge {RT=9.9 min, 96.3%}. 1H NMR (500 MHz, MeOD) δ ppm 2.01-2.06 (m, 3H) 2.19-2.25 (m, 1H) 3.59 (s, 3H) 4.20 (t, J=6.33 Hz, 1H) 5.33 (t, J=5.64 Hz, 1H) 6.74 (d, J=7.43 Hz, 1H) 6.86 (d, J=7.70 Hz, 1H) 7.10 (dd, J=8.25, 1.93 Hz, 1H) 7.14 (d, J=7.43 Hz, 1H) 7.18 (t, J=7.57 Hz, 1H) 7.24 (t, J=7.29 Hz, 1H) 7.34 (d, J=2.20 Hz, 1H) 7.39 (d, J=7.43 Hz, 1H) 7.43-7.46 (m, 1H).
Name
solution
Quantity
13 mg
Type
reactant
Reaction Step One
Quantity
30.6 mg
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.